molecular formula C15H9Cl2NO B11211697 (3Z)-3-(2,4-dichlorobenzylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(2,4-dichlorobenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11211697
M. Wt: 290.1 g/mol
InChI Key: IIWJFAYMMUXBFK-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[(2,4-Dichlorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one: is a chemical compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a dihydroindolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(2,4-Dichlorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 2,3-dihydro-1H-indol-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the indole ring is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering the oxidation state of the indole ring.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it is studied for its potential as a bioactive molecule, with investigations into its effects on cellular processes and its potential as a therapeutic agent.

Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-[(2,4-Dichlorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

    (3Z)-3-[(2,4-Dichlorophenyl)methylidene]-1H-indole: Similar structure but lacks the dihydro component.

    (3Z)-3-[(2,4-Dichlorophenyl)methylidene]-2,3-dihydro-1H-pyrrole-2-one: Similar structure but with a pyrrole ring instead of an indole ring.

Uniqueness: The presence of the dichlorophenyl group and the dihydroindolone structure gives (3Z)-3-[(2,4-Dichlorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one unique chemical properties, making it distinct from other similar compounds

Properties

Molecular Formula

C15H9Cl2NO

Molecular Weight

290.1 g/mol

IUPAC Name

(3Z)-3-[(2,4-dichlorophenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H9Cl2NO/c16-10-6-5-9(13(17)8-10)7-12-11-3-1-2-4-14(11)18-15(12)19/h1-8H,(H,18,19)/b12-7-

InChI Key

IIWJFAYMMUXBFK-GHXNOFRVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.